3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid
Description
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a fluorinated arylpropanoic acid derivative characterized by a trifunctional carbon center bearing a fluorine atom, two methyl groups, and a 4-methylphenyl substituent. Fluorine substitution is known to enhance metabolic stability and modulate lipophilicity, while the 4-methylphenyl group may influence steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
3-fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
InChI Key |
CNOUDTARBJTDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials:
Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of reactions including aldol condensation, reduction, and oxidation steps.
Final Assembly: The final step involves the coupling of the fluorinated intermediate with the dimethyl and methylphenyl groups to form the target compound.
Industrial Production Methods
Industrial production of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and aromatic ring contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorine vs. Hydroxyl Substitution : Replacing -OH with -F (e.g., in 3-hydroxy vs. 3-fluoro analogs) increases lipophilicity (log P) and may enhance blood-brain barrier penetration .
- Methyl Group Effects : Dimethyl groups at C2 reduce molecular flexibility (rotatable bonds = 2), aligning with Veber’s rules for improved oral bioavailability .
- Aryl Substitution : The 4-methylphenyl group balances steric bulk and lipophilicity, contrasting with diphenyl analogs that exhibit higher log P but poorer solubility .
Anti-inflammatory Potential:
- Compounds like 3-hydroxy-3,3-diphenylpropanoic acid (log P ~3.5) show anti-inflammatory activity comparable to NSAIDs, but excessive lipophilicity may limit solubility .
- Fluorinated analogs (e.g., 3-fluoro derivatives) could mimic COX inhibition seen in Fenbufen (4-biphenylylbutanoic acid) while offering improved metabolic stability .
Cytotoxicity Considerations:
- 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid exhibits cytotoxicity (43.2% mortality in shrimp assay), suggesting that substituents like fluorine may modulate toxicity profiles .
Pharmacokinetic Implications
Biological Activity
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is an organic compound classified as an aromatic carboxylic acid. Its unique structure, which includes a fluorine atom and a dimethyl group, positions it as a potential candidate for various biological applications. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 210.24 g/mol |
| IUPAC Name | 3-fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid |
| InChI Key | CNOUDTARBJTDEX-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi.
Minimum Inhibitory Concentration (MIC) Values:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound may serve as a potential antimicrobial agent in treating infections caused by resistant strains.
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The presence of the fluorine atom enhances its binding affinity to enzymes or receptors involved in microbial metabolism and growth regulation. This interaction may lead to the inhibition of key biochemical pathways, ultimately resulting in microbial cell death.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in MDPI highlighted the antibacterial efficacy of various derivatives of aromatic carboxylic acids, including compounds structurally similar to 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid. The study reported that modifications in substituents significantly affected antimicrobial potency, indicating structure-activity relationships (SAR) that could guide future research .
- Anti-inflammatory Potential : Investigations into related compounds have suggested anti-inflammatory properties, which may be relevant for therapeutic applications in conditions such as arthritis or other inflammatory diseases.
- Pharmaceutical Applications : The compound's structural characteristics make it a valuable intermediate in pharmaceutical synthesis, potentially leading to new drug formulations targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
